molecular formula C7H8O5 B3048865 3,4-Dihydroxy-5-oxocyclohex-3-ene-1-carboxylic acid CAS No. 184105-29-1

3,4-Dihydroxy-5-oxocyclohex-3-ene-1-carboxylic acid

Cat. No. B3048865
CAS RN: 184105-29-1
M. Wt: 172.13 g/mol
InChI Key: HMTHXCPTLNEEGY-UHFFFAOYSA-N
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Description

3,4-Dihydroxy-5-oxocyclohex-3-ene-1-carboxylic acid, also known as quinone acid, is an important intermediate in the biosynthesis of coenzyme Q10. It is a cyclic compound with a carboxylic acid group and two hydroxyl groups. This compound has been studied extensively due to its potential applications in various fields such as pharmaceuticals, biochemistry, and food industry.

Mechanism of Action

The mechanism of action of 3,4-Dihydroxy-5-oxocyclohex-3-ene-1-carboxylic acid is not fully understood. However, it is believed to act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells.
Biochemical and Physiological Effects:
Studies have shown that 3,4-Dihydroxy-5-oxocyclohex-3-ene-1-carboxylic acid has a number of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. It has also been shown to reduce oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3,4-Dihydroxy-5-oxocyclohex-3-ene-1-carboxylic acid in lab experiments is its availability and low cost. It is also relatively stable and easy to handle. However, one of the limitations is that it may not be as effective as other antioxidants such as vitamin C or E.

Future Directions

There are a number of future directions for research on 3,4-Dihydroxy-5-oxocyclohex-3-ene-1-carboxylic acid. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the exploration of its potential applications in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand its mechanism of action and its potential side effects.

Scientific Research Applications

3,4-Dihydroxy-5-oxocyclohex-3-ene-1-carboxylic acid has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been shown to have antioxidant properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In the food industry, it has been studied as a potential food preservative due to its antimicrobial properties. It has also been studied for its potential use in the production of biofuels.

properties

IUPAC Name

3,4-dihydroxy-5-oxocyclohex-3-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O5/c8-4-1-3(7(11)12)2-5(9)6(4)10/h3,8,10H,1-2H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMTHXCPTLNEEGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C(=C1O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80610085
Record name 3,4-Dihydroxy-5-oxocyclohex-3-ene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80610085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dihydroxy-5-oxocyclohex-3-ene-1-carboxylic acid

CAS RN

184105-29-1
Record name 3,4-Dihydroxy-5-oxocyclohex-3-ene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80610085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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